molecular formula C14H13N3O2S B2503645 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034452-38-3

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2503645
CAS No.: 2034452-38-3
M. Wt: 287.34
InChI Key: OCKSJUYOJUSVRA-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A study synthesized heteroaryl pyrazole derivatives and evaluated their biological activity against a range of bacteria and fungi. The antimicrobial activity was found to be dependent on the type of Schiff base moiety, indicating the potential for designing compounds with targeted antimicrobial properties (Hamed et al., 2020).
  • Further research into pyridine, thioamide, and thiazole derivatives revealed that some compounds exhibited high cytotoxicity against various cancer cell lines, including breast cancer MCF-7, showcasing the potential for antitumor applications (Yasser H. Zaki et al., 2018).

Role in Chemical Synthesis

  • The synthesis and reactivity of compounds such as N-(1-Naphthyl)furan-2-carboxamide have been explored, leading to the development of novel heterocyclic compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole. Such studies demonstrate the compound's versatility in synthetic organic chemistry (Aleksandrov et al., 2017).

Pharmacological Interest

  • Investigations into the structure-activity relationships of aromatic heterocyclic carboxamide fungicides highlighted the importance of positional isomers in determining fungicidal activity. Compounds featuring heterocyclic structures similar to the one have shown promise against various fungal pathogens, underscoring the potential for agricultural applications (Banba et al., 2013).

Potential Antitumor Activity

  • The synthesis of furan and thiophene analogues of tiazofurin, including furanfurin and thiophenfurin, and their antitumor activity against several cancer cell lines suggest that such compounds can be potent inhibitors of inosine monophosphate dehydrogenase, a key enzyme in the proliferation of cancer cells. This implies a potential route for the development of novel anticancer therapies (Franchetti et al., 1995).

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(11-2-7-19-9-11)15-4-6-17-5-1-13(16-17)12-3-8-20-10-12/h1-3,5,7-10H,4,6H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKSJUYOJUSVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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